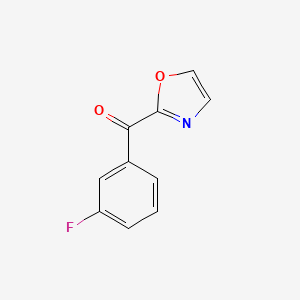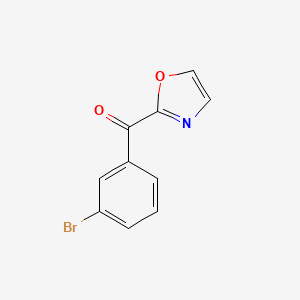![molecular formula C14H15NO B1325438 2-[(3-Oxocyclohexyl)methyl]benzonitrile CAS No. 898785-05-2](/img/structure/B1325438.png)
2-[(3-Oxocyclohexyl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(3-Oxocyclohexyl)methyl]benzonitrile” is a chemical compound with the molecular formula C14H15NO . It has a molecular weight of 213.28 . The compound is a colorless oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H15NO/c15-10-13-5-1-3-11(8-13)7-12-4-2-6-14(16)9-12/h1,3,5,8,12H,2,4,6-7,9H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a colorless oil . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Anticonvulsant Activity : Enaminones derivatives, including those related to “2-[(3-Oxocyclohexyl)methyl]benzonitrile”, have been evaluated for their anticonvulsant activity. These compounds were tested using models like the amygdala kindling model and maximal electroshock seizures (MES), showing potential as safer alternatives in epilepsy treatment with minimized toxicity (Scott et al., 1993).
Androgen Receptor Antagonists : Certain derivatives, such as 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, have been designed as nonsteroidal androgen receptor antagonists. These compounds show potential for the control of sebum and treatment of androgenetic alopecia, providing insights into the development of treatments for dermatological conditions (Li et al., 2008).
Anticancer Properties : Studies involving molecular docking with focal adhesion kinase (FAK) inhibitors indicate the potential anticancer properties of certain derivatives. These compounds have shown considerable bacterial inhibition, suggesting their use as pharmaceutical agents in cancer treatment (Kiran et al., 2018).
HCV Infection Treatment : Derivatives like 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile have been identified as potential inhibitors of Hepatitis C Virus (HCV) replication. These compounds, through SAR studies, have been found effective against HCV, indicating their potential in developing new treatments for HCV infection (Jiang et al., 2020).
Catalytic Applications : In a study involving Montmorillonite K10 clay, benzonitrile and its derivatives were used as reactants in the conversion of methyl benzoate and NH3 into amides and benzonitrile, demonstrating their role in catalytic reactions and potential applications in industrial chemistry (Wali et al., 1998).
Neuropharmacological Properties : MD 780515, a derivative involving benzonitrile, showed potential antidepressant activity, suggesting its application in the treatment of mental health disorders (Jalfre et al., 1982).
Radioligand Development for PET Imaging : Compounds based on 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile have been developed as candidates for positron emission tomography (PET) imaging agents, especially for imaging metabotropic glutamate receptor subtype 5 (Shimoda et al., 2016).
Safety and Hazards
The safety data for “2-[(3-Oxocyclohexyl)methyl]benzonitrile” suggests several precautions. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It’s important to handle this compound with care and use appropriate personal protective equipment.
Propiedades
IUPAC Name |
2-[(3-oxocyclohexyl)methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-13-6-2-1-5-12(13)8-11-4-3-7-14(16)9-11/h1-2,5-6,11H,3-4,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGHNPUEYKJZMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CC2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642362 |
Source


|
| Record name | 2-[(3-Oxocyclohexyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898785-05-2 |
Source


|
| Record name | 2-[(3-Oxocyclohexyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)


![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)






